molecular formula C12H14N2O4 B14659086 piperidin-1-yl 4-nitrobenzoate CAS No. 38860-52-5

piperidin-1-yl 4-nitrobenzoate

Cat. No.: B14659086
CAS No.: 38860-52-5
M. Wt: 250.25 g/mol
InChI Key: PFGDWHVIRPJPAW-UHFFFAOYSA-N
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Description

Piperidin-1-yl 4-nitrobenzoate (CAS Registry Number: 38860-52-5) is a chemical compound with the molecular formula C 12 H 14 N 2 O 4 and a molecular weight of 250.25 g/mol [ ]. This ester is formed from 4-nitrobenzoic acid and piperidine, characterized by a density of approximately 1.307 g/cm³ and a high predicted boiling point of around 393.8°C [ ]. In scientific research, this compound serves as a valuable intermediate and building block in organic synthesis and medicinal chemistry. The piperidine moiety is a common pharmacophore in drug discovery, and compounds featuring piperidin-1-yl groups coupled with aromatic systems like nitrobenzoates are frequently explored for their biological potential [ ]. Related piperidine-4-one derivatives have been synthesized and investigated for significant anti-inflammatory and antioxidant activities [ ]. Furthermore, hybrid molecules containing piperidine subunits are of contemporary interest in developing novel inhibitors for biological targets such as the NLRP3 inflammasome, a key component in the inflammatory response implicated in various diseases [ ]. This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information presented is for research and development purposes. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38860-52-5

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

piperidin-1-yl 4-nitrobenzoate

InChI

InChI=1S/C12H14N2O4/c15-12(18-13-8-2-1-3-9-13)10-4-6-11(7-5-10)14(16)17/h4-7H,1-3,8-9H2

InChI Key

PFGDWHVIRPJPAW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Spectroscopic and Crystallographic Elucidation of Piperidin 1 Yl 4 Nitrobenzoate Structures

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of compounds in various states. The following techniques provide complementary information to build a complete structural profile of piperidin-1-yl 4-nitrobenzoate (B1230335).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. The ¹H and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum of piperidin-1-yl 4-nitrobenzoate is expected to show distinct signals corresponding to the protons of the 4-nitrobenzoate ring and the piperidine (B6355638) ring. The aromatic protons of the 4-nitrobenzoate moiety are anticipated to appear as two distinct doublets in the downfield region (around δ 8.3 ppm) due to the strong electron-withdrawing effect of the nitro group and the ester functionality. aiinmr.comchemicalbook.com The protons of the piperidine ring will exhibit more complex patterns. The protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to be deshielded and appear around δ 3.5-3.7 ppm, while the remaining piperidine protons (β- and γ-protons) would resonate further upfield, typically in the δ 1.6-1.8 ppm range. chemicalbook.comnih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the ester group is characteristically found far downfield (around δ 164 ppm). aiinmr.com The aromatic carbons of the 4-nitrobenzoate ring would produce four signals, with the carbon attached to the nitro group being significantly deshielded. aiinmr.com The carbons of the piperidine ring are expected to show three distinct signals, with the carbons alpha to the nitrogen appearing around δ 45-50 ppm and the others resonating further upfield. chemicalbook.comspectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous compounds.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to NO₂)8.32 (d)123.5
Aromatic CH (ortho to C=O)8.25 (d)130.8
Aromatic C-NO₂-150.7
Aromatic C-C=O-135.5
Ester C=O-164.2
Piperidine CH₂ (α to N)3.60 (m)47.3
Piperidine CH₂ (β to N)1.68 (m)25.8
Piperidine CH₂ (γ to N)1.60 (m)24.2

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to display several characteristic absorption bands.

The most prominent peaks would include a strong stretching vibration for the ester carbonyl group (C=O) typically observed in the range of 1715-1730 cm⁻¹. rsc.org Two strong absorption bands corresponding to the nitro group (NO₂) are also expected: an asymmetric stretching vibration around 1525 cm⁻¹ and a symmetric stretching vibration near 1348 cm⁻¹. rsc.orgresearchgate.net Other significant absorptions would include C-O stretching for the ester linkage and C-N stretching for the piperidine amine linkage.

Table 2: Expected FT-IR Absorption Bands for this compound Expected values are based on data from analogous compounds.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ester Carbonyl (C=O)Stretch1727
Nitro (NO₂)Asymmetric Stretch1526
Nitro (NO₂)Symmetric Stretch1348
Aromatic C-HStretch~3100
Aliphatic C-HStretch~2850-2950
Ester C-OStretch~1270
C-NStretch~1100

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The 4-nitrobenzoate moiety acts as a strong chromophore. It is anticipated that this compound would exhibit a strong absorption maximum (λmax) in the ultraviolet region, likely between 260 and 280 nm, corresponding to the π → π* transition of the aromatic system.

Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. Detailed experimental PL data for this compound is not widely available in the literature. However, it is well-established that many nitroaromatic compounds are poor fluorophores and often act as fluorescence quenchers due to efficient non-radiative decay pathways. Therefore, it is predicted that this compound would exhibit very weak or negligible photoluminescence.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.gov The molecular formula for this compound is C₁₂H₁₄N₂O₄. The calculated exact mass for the neutral molecule is 250.0954 u. In HRMS analysis, the compound would typically be observed as a protonated molecular ion [M+H]⁺, for which the expected exact mass would be 250.0954 + 1.0078 = 251.1032 u.

Table 3: HRMS Data for this compound

Molecular Formula Ion Species Calculated Exact Mass (m/z)
C₁₂H₁₄N₂O₄[M]⁺250.0954
C₁₂H₁₄N₂O₄[M+H]⁺251.1032
C₁₂H₁₄N₂O₄[M+Na]⁺273.0851

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

As of now, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. A successful X-ray diffraction study would reveal key structural parameters, including:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) that define the repeating unit of the crystal.

Molecular Conformation: The precise geometry of the molecule in the solid state, including the conformation of the piperidine ring (typically a chair conformation) and the dihedral angle between the piperidine and benzoate (B1203000) moieties. nih.govmdpi.com

Intermolecular Interactions: Identifying non-covalent forces such as hydrogen bonds or π-stacking that dictate the crystal packing. nih.gov

Following a comprehensive search for scientific literature, it has been determined that detailed experimental data for the compound "this compound" that precisely matches the requested outline is not publicly available. The name "this compound" can be interpreted as either the amide 1-(4-nitrobenzoyl)piperidine (B1330132) or the salt piperidinium (B107235) 4-nitrobenzoate.

While crystallographic and spectroscopic studies have been conducted on closely related molecules, such as piperidinium 4-nitrophenolate (B89219) and various piperazine (B1678402) or nitrobenzoate derivatives, the strict requirement to focus solely on this compound prevents the use of data from these analogues. The search did not yield specific single-crystal X-ray diffraction (SC-XRD), powder X-ray diffraction (PXRD), or Hirshfeld surface analysis studies for the target compound.

Therefore, it is not possible to generate the requested article with the required scientifically accurate, research-backed data for each specified subsection. Providing an article without this data would involve speculation or the use of information from different compounds, which would not adhere to the instructions provided.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Two-Dimensional Fingerprint Plots

A definitive analysis of the two-dimensional fingerprint plots for this compound cannot be provided at this time due to the absence of its crystal structure in publicly accessible crystallographic databases. Extensive searches for the crystallographic information file (CIF) of this compound, which is essential for generating Hirshfeld surfaces and the resultant two-dimensional fingerprint plots, did not yield any specific results for this compound.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different intermolecular interactions within a crystal. Each point on the plot corresponds to a unique pair of distances (dₑ and dᵢ) from a point on the Hirshfeld surface to the nearest nucleus external and internal to the surface, respectively. The distribution and density of these points reveal the nature and relative importance of various intermolecular contacts, such as hydrogen bonds and van der Waals forces.

While crystallographic studies and Hirshfeld surface analyses have been conducted on structurally related compounds, such as various salts of 4-(4-nitrophenyl)piperazine and other piperidine derivatives, the specific arrangement of molecules and the resulting intermolecular interactions in the crystal lattice of this compound remain undetermined. The unique combination of the piperidin-1-yl and 4-nitrobenzoate moieties will dictate a specific three-dimensional packing arrangement, leading to a characteristic fingerprint plot.

To generate the detailed research findings and data tables requested for this section, the single-crystal X-ray diffraction data for this compound is a necessary prerequisite. Without this primary data, any discussion or presentation of its two-dimensional fingerprint plots would be speculative and not grounded in experimental evidence.

Future crystallographic studies on this compound would be invaluable in elucidating its solid-state structure and providing the data necessary for a comprehensive Hirshfeld surface analysis and the generation of its two-dimensional fingerprint plots. Such an analysis would provide quantitative insights into the intermolecular forces governing its crystal packing, which are crucial for understanding its physicochemical properties.

Theoretical and Computational Chemistry of Piperidin 1 Yl 4 Nitrobenzoate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of piperidin-1-yl 4-nitrobenzoate (B1230335) at a molecular level. These methods provide a detailed description of the electronic structure and allow for the prediction of various chemical and physical properties.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium-sized organic molecules like piperidin-1-yl 4-nitrobenzoate. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that is widely used due to its proven reliability in predicting the electronic structure and properties of a vast array of organic compounds.

When applied to this compound, the B3LYP functional, typically paired with a basis set such as 6-311++G(d,p), can accurately model the molecule's geometry, vibrational frequencies, and electronic properties. The inclusion of diffuse functions (++) is important for describing the diffuse nature of the electron density in the nitro group and the lone pair of the piperidine (B6355638) nitrogen, while polarization functions (d,p) account for the non-spherical distribution of electron density around the atoms. This level of theory is adept at capturing the electronic interplay between the saturated heterocyclic piperidine ring and the conjugated π-system of the 4-nitrobenzoate fragment.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a rigorous approach to studying the ground state of this compound. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be employed for this purpose.

The selection of an appropriate basis set is crucial for the accuracy of ab initio calculations. For a molecule like this compound, a Pople-style basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) is generally suitable for initial geometry optimizations and electronic property calculations. The choice of basis set represents a compromise between the desired accuracy and the computational resources available. For highly accurate energy calculations, correlation-consistent basis sets, such as cc-pVDZ or aug-cc-pVTZ, may be utilized. These methods, while computationally more demanding than DFT, can provide valuable benchmark data for the electronic properties of the molecule in its ground state.

Electronic Structure and Reactivity Descriptors

From the quantum chemical calculations, a variety of descriptors can be derived that provide a quantitative measure of the electronic structure and reactivity of this compound.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich piperidine ring, specifically involving the nitrogen lone pair. Conversely, the LUMO is anticipated to be centered on the electron-deficient 4-nitrobenzoate moiety, with significant contributions from the nitro group and the aromatic ring. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Theoretical Frontier Molecular Orbital Energies of this compound

Parameter Energy (eV)
HOMO -6.5
LUMO -2.5

Note: These values are representative and would be formally determined through specific DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored in shades of red and yellow) are expected around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester group, indicating these as sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored in blue) are anticipated around the hydrogen atoms of the piperidine ring and the aromatic ring, suggesting these as potential sites for nucleophilic attack. The nitrogen atom of the piperidine ring, while having a lone pair, may exhibit a less negative potential due to its involvement in the ester linkage.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's stability and reactivity. These descriptors include chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. Chemical softness is the reciprocal of hardness and indicates a molecule's polarizability. The electrophilicity index quantifies the ability of a molecule to accept electrons. For this compound, the presence of the electron-withdrawing 4-nitrobenzoate group is expected to result in a significant electrophilicity index.

Table 2: Theoretical Global Reactivity Descriptors for this compound

Descriptor Definition Calculated Value (eV)
Ionization Potential (I) -EHOMO 6.5
Electron Affinity (A) -ELUMO 2.5
Chemical Hardness (η) (I - A) / 2 2.0
Chemical Softness (S) 1 / (2η) 0.25
Electronegativity (χ) (I + A) / 2 4.5

Note: These values are derived from the representative HOMO and LUMO energies in Table 1 and serve as illustrative examples.

Local Reactivity Descriptors and Fukui Functions

To pinpoint the most reactive sites within this compound for electrophilic, nucleophilic, and radical attacks, local reactivity descriptors derived from conceptual Density Functional Theory (DFT) are employed. Among the most informative of these are the Fukui functions, which describe the change in electron density at a specific point in the molecule with respect to a change in the total number of electrons.

The condensed Fukui functions are calculated for each atomic site. For an electrophilic attack (a reaction with a nucleophile), the relevant Fukui function is denoted as ƒ+, for a nucleophilic attack (a reaction with an electrophile), it is ƒ-, and for a radical attack, it is ƒ0. A higher value of the respective Fukui function on a particular atom indicates a greater susceptibility to that type of attack.

In the case of this compound, the presence of the electron-withdrawing nitro group and the electron-donating piperidinyl group creates distinct reactive centers. The nitrogen and oxygen atoms of the nitro group, along with the carbonyl carbon of the ester, are expected to be susceptible to nucleophilic attack. Conversely, the nitrogen atom of the piperidine ring and the aromatic ring carbons are likely to be the primary sites for electrophilic attack.

Table 1: Hypothetical Condensed Fukui Function Values for Selected Atoms in this compound

Atom ƒ⁺ (Electrophilic Attack) ƒ⁻ (Nucleophilic Attack) ƒ⁰ (Radical Attack)
N (piperidine) 0.125 0.015 0.070
C (carbonyl) 0.030 0.180 0.105
O (carbonyl) 0.050 0.110 0.080
N (nitro group) 0.010 0.150 0.080

Note: These values are illustrative and would be derived from DFT calculations.

Density of States (DOS) Projections

The Density of States (DOS) provides a graphical representation of the number of available electronic states at each energy level. The total DOS gives an overview of the electronic structure of the entire molecule, while the projected DOS (PDOS) or partial DOS (PDOS) decomposes this total DOS into contributions from individual atoms or molecular fragments.

For this compound, a PDOS analysis would allow for the visualization of the contributions of the piperidine ring, the 4-nitrobenzoate moiety, and specific atoms to the frontier molecular orbitals (HOMO and LUMO). This analysis is crucial for understanding charge transfer characteristics. It is anticipated that the HOMO would be predominantly localized on the electron-rich piperidine fragment, while the LUMO would be centered on the electron-deficient nitrobenzoate portion of the molecule. This separation of frontier orbitals is indicative of a molecule with potential for intramolecular charge transfer, a property relevant in the design of nonlinear optical materials.

Advanced Topological Analysis of Electron Density

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a powerful computational tool used to visualize and characterize non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric repulsion, based on the electron density and its gradient. The RDG is plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, sign(λ₂ρ).

In a hypothetical crystal structure or dimer of this compound, RDG analysis would reveal the nature and strength of intermolecular interactions. The resulting 3D plot would show large, colored surfaces corresponding to different types of NCIs. Green surfaces typically indicate weak van der Waals interactions, blue surfaces suggest stronger attractive interactions like hydrogen bonds, and red surfaces denote repulsive steric clashes. This analysis would be instrumental in understanding the crystal packing and solid-state properties of the compound.

Electron Localization Function (ELF) for Chemical Bonding Characterization

The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the neighborhood of a reference electron with the same spin. wikipedia.org It provides a chemically intuitive picture of electron pairing and localization, allowing for the clear identification of covalent bonds, lone pairs, and atomic cores. wikipedia.org The ELF is a scalar field that is typically partitioned into basins of attractors, which correspond to these chemical features.

For this compound, an ELF analysis would visually confirm the covalent bonding framework of the molecule. It would show high ELF values in the regions of C-C, C-H, C-N, C-O, and N-O bonds, indicating a high degree of electron localization. Additionally, distinct basins of high ELF values would be observed for the lone pairs on the nitrogen and oxygen atoms. This detailed picture of the electronic structure complements traditional bonding theories.

Local Orbital Locator (LOL) for Bond Visualization

Similar to ELF, the Local Orbital Locator (LOL) is another tool for visualizing chemical bonding, but it is based on the kinetic energy density. LOL provides a clear and intuitive representation of bonding regions and lone pairs. High LOL values are found in regions of high electron localization, such as in the middle of covalent bonds and in the vicinity of lone pairs.

An LOL analysis of this compound would generate a 3D isosurface plot that highlights the covalent bonds as regions of high LOL values, appearing as tube-like structures connecting the atomic nuclei. The lone pairs on the oxygen and nitrogen atoms would also be clearly visible as distinct, localized regions of high LOL values. This provides a powerful visual aid for understanding the bonding patterns within the molecule.

Computational Predictions of Physicochemical and Material-Specific Parameters

Computational methods can be used to predict a variety of physicochemical properties and material-specific parameters for this compound. These predictions are valuable for assessing the molecule's potential behavior in different environments and applications. Quantitative Structure-Activity Relationship (QSAR) models and other computational tools can provide estimates for properties that are crucial in materials science and drug discovery. nih.gov

Predicted properties often include molecular weight, lipophilicity (logP), aqueous solubility (logS), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. scispace.comfrontiersin.org These parameters are important for understanding the molecule's potential interactions with biological systems and its suitability for various applications. For instance, in materials science, properties like the dipole moment and polarizability, which can also be calculated, are critical for predicting nonlinear optical activity.

Table 2: Predicted Physicochemical Properties of this compound

Property Predicted Value
Molecular Weight ( g/mol ) 250.26
logP (Octanol-Water Partition Coefficient) 2.85
Aqueous Solubility (logS) -3.5
Polar Surface Area (Ų) 68.5
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4

Note: These values are hypothetical and would be generated using specialized computational software.

Theoretical Estimation of Optical Band Gap Energies

A comprehensive review of available scientific literature did not yield specific studies detailing the theoretical estimation of the optical band gap energy for this compound. Theoretical calculations, often employing methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are standard approaches for determining the electronic and optical properties of organic compounds. These computational techniques allow for the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, from which the HOMO-LUMO gap can be derived as an approximation of the optical band gap. However, no published data applying these methods to this compound could be located.

Solid-State Electronic Parameters

There is a notable absence of published research focused on the solid-state electronic parameters of this compound. Consequently, specific values for key parameters such as valence electron density, plasma energy, the Penn gap, and Fermi energy for this compound are not available in the current scientific literature. The determination of these parameters typically relies on experimental techniques, such as X-ray spectroscopy and electron energy loss spectroscopy, complemented by theoretical calculations. The lack of such studies for this compound means that a quantitative discussion of its solid-state electronic properties cannot be provided at this time.

Machine Learning Models for Chemical Property Prediction

The application of machine learning (ML) models in the field of chemistry is a rapidly expanding area of research, enabling the prediction of a wide array of molecular properties and reaction outcomes. chemrxiv.orgsemanticscholar.org These models are trained on large datasets of known molecules and their corresponding properties to learn quantitative structure-property relationships (QSPR). nih.gov Various ML algorithms, from random forests to more advanced graph neural networks, are being employed to predict physicochemical properties, bioactivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of novel compounds. chemrxiv.orgsemanticscholar.org

Exploration of Optical and Nonlinear Optical Properties of Piperidin 1 Yl 4 Nitrobenzoate Compounds

Linear Optical Characterization

The linear optical properties of a material describe its fundamental interaction with light, providing insights into its transparency and electronic structure. For a novel compound like piperidin-1-yl 4-nitrobenzoate (B1230335), these characteristics would be the first step in evaluating its potential for optical applications.

UV-Vis Transparency Range and Lower Cut-off Wavelength Analysis

The transparency of a material across the electromagnetic spectrum is a critical parameter for optical applications. This is typically determined using UV-Vis-NIR spectroscopy. For piperidin-1-yl 4-nitrobenzoate, a solution of the compound in a suitable solvent (such as ethanol (B145695) or methanol) would be prepared and its absorbance measured over a range of wavelengths, typically from 200 to 1100 nm.

The resulting spectrum would reveal the regions where the compound is transparent. The lower cut-off wavelength is a key parameter derived from this analysis, representing the wavelength below which the material strongly absorbs light. This absorption is due to electronic transitions between molecular orbitals. For organic molecules with aromatic systems and nitro groups, such as the 4-nitrobenzoate moiety, this cut-off is typically in the near-UV or visible region. The presence of the piperidine (B6355638) group, an electron-donating moiety, in conjunction with the electron-withdrawing nitro group, can lead to charge-transfer interactions that influence the position of this cut-off. A lower cut-off wavelength is generally desirable for applications requiring transparency in the visible and near-infrared regions.

Determination of Optical Band Gap Energy

The optical band gap energy (Eg) is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). It is a crucial parameter that determines the electronic and optical properties of a material. The optical band gap can be estimated from the UV-Vis absorption spectrum using the Tauc plot method.

The relationship between the absorption coefficient (α), the photon energy (hν), and the optical band gap is given by the Tauc relation:

(αhν)n = A(hν - Eg)

where A is a constant and the exponent 'n' depends on the nature of the electronic transition. For direct bandgap materials, which is common for many organic compounds, n = 2. By plotting (αhν)2 against hν and extrapolating the linear portion of the curve to the energy axis (where αhν = 0), the value of Eg can be determined. A smaller band gap generally corresponds to absorption at longer wavelengths. For a molecule like this compound, the interplay between the electron-donating piperidine ring and the electron-withdrawing nitrobenzoate group is expected to result in a relatively small band gap compared to its individual constituents.

Nonlinear Optical (NLO) Response Investigations

Nonlinear optics deals with the interaction of intense light with matter, leading to a variety of phenomena not observed at low light intensities. Organic materials with donor-acceptor structures, like the one suggested by this compound, are promising candidates for NLO applications.

Second-Order Nonlinear Optical Properties (e.g., Second Harmonic Generation)

Second-order NLO effects, such as second harmonic generation (SHG), occur in materials that lack a center of symmetry. SHG is the process where two photons of the same frequency are combined to generate a new photon with twice the frequency (and half the wavelength).

The Kurtz-Perry powder technique is a common method to screen materials for SHG efficiency. In this method, a powdered sample of this compound would be irradiated with a high-intensity laser beam (e.g., a Nd:YAG laser at 1064 nm). If the material is SHG-active, it will emit light at the second harmonic wavelength (532 nm). The intensity of the emitted green light is then compared to a standard reference material, such as potassium dihydrogen phosphate (B84403) (KDP). A significant SHG signal would indicate a non-centrosymmetric crystal structure and a large second-order hyperpolarizability (β) at the molecular level.

Third-Order Nonlinear Optical Properties (e.g., Z-scan Technique for Nonlinear Refractive Index and Absorption Coefficient)

Third-order NLO properties are present in all materials, regardless of their symmetry. These effects are dependent on the third-order susceptibility (χ(3)) of the material. The Z-scan technique is a widely used method to measure the sign and magnitude of the nonlinear refractive index (n2) and the nonlinear absorption coefficient (βNLO).

In a typical Z-scan experiment, a sample of this compound solution would be translated along the propagation direction (the z-axis) of a focused laser beam. The light transmitted through the sample is then measured by a detector. By analyzing the variation in transmittance as a function of the sample's position, both n2 and βNLO can be determined. A closed-aperture Z-scan is sensitive to nonlinear refraction, while an open-aperture Z-scan measures nonlinear absorption. Materials with a large third-order NLO response are of interest for applications such as optical switching and optical limiting.

Structure-Property Relationships in NLO Materials Design

The design of efficient NLO materials relies on understanding the relationship between molecular structure and NLO properties. For this compound, the key structural features are:

Donor-Acceptor System: The piperidine group acts as an electron donor, while the nitro group is a strong electron acceptor. This intramolecular charge transfer (ICT) is a fundamental requirement for high second- and third-order NLO responses.

π-Conjugated Bridge: The benzene (B151609) ring of the benzoate (B1203000) moiety serves as a π-conjugated bridge, facilitating the charge transfer between the donor and acceptor groups. The length and nature of this bridge can significantly influence the NLO properties.

By systematically modifying these structural components—for instance, by changing the donor or acceptor strength or extending the π-conjugated system—it would be possible to tune the NLO properties of this class of compounds. Computational studies, such as those based on Density Functional Theory (DFT), could also be employed to predict the hyperpolarizabilities of related molecules and guide the synthesis of new materials with enhanced NLO performance.

Photophysical Characterization

A thorough review of scientific literature and research databases reveals a significant gap in the documented photophysical properties of this compound. While the synthesis and characterization of related nitrobenzoate and piperidine-containing compounds have been reported, specific data on the photoluminescence and luminescence characteristics of this compound are not available in the current body of scientific publications.

Photoluminescence Excitation and Emission Spectra

No studies detailing the photoluminescence excitation and emission spectra of this compound could be identified. To determine these properties, experimental investigation would be required. Such a study would typically involve dissolving the compound in various solvents and measuring the resulting spectra using a spectrofluorometer. The excitation spectrum would reveal the wavelengths of light the molecule absorbs to become electronically excited, while the emission spectrum would show the wavelengths of light emitted as the molecule returns to its ground state. Analysis of these spectra would provide insights into the electronic transitions and the influence of the molecular structure on its fluorescent behavior.

Investigation of Luminescence Properties

Similarly, there is a lack of published research investigating the broader luminescence properties of this compound. Key parameters such as quantum yield, luminescence lifetime, and Stokes shift have not been experimentally determined for this specific compound. The quantum yield would quantify the efficiency of the emission process, while the luminescence lifetime would provide information about the duration of the excited state. The Stokes shift, the difference between the maxima of the absorption and emission spectra, would offer insights into the structural relaxation of the molecule in the excited state.

Due to the absence of experimental data, no data tables for the photophysical properties of this compound can be provided at this time. Further empirical research is necessary to elucidate the optical and nonlinear optical properties of this compound.

Mechanistic Research on Reactions Involving Piperidin 1 Yl 4 Nitrobenzoate Chemical Transformations

Kinetic and Thermodynamic Studies of Relevant Transformations

Kinetic studies of reactions involving piperidin-1-yl 4-nitrobenzoate (B1230335), particularly its solvolysis, are crucial for understanding the stability of the N-O bond and the factors influencing the rate of nitrenium ion formation. While specific kinetic data for this exact compound is not extensively published, analysis can be based on related systems like the aminolysis of 4-nitrophenyl esters.

Kinetic experiments would typically measure the rate of disappearance of the starting material or the rate of formation of the 4-nitrobenzoate anion under pseudo-first-order conditions (with a large excess of the nucleophile/solvent). The rate constant (k) would provide quantitative insight into the reaction's feasibility.

Below is an interactive table illustrating hypothetical kinetic data for the reaction of piperidin-1-yl 4-nitrobenzoate with various nucleophiles, demonstrating expected trends.

NucleophileRelative Rate Constant (k_rel)Plausible Reaction Type
H₂O (in Acetonitrile)1Solvolysis (N-O Cleavage)
CH₃OH5Solvolysis (N-O Cleavage)
Aniline150Nucleophilic Acyl Substitution
Azide (B81097) (N₃⁻)5000Nucleophilic Acyl Substitution

Thermodynamic studies would focus on the energetics of the N-O bond cleavage. The reaction is expected to be endergonic in the gas phase but feasible in solution due to the stabilization of the resulting ions through solvation. The stability of the 4-nitrobenzoate anion is a key thermodynamic driving force for the reaction.

Influence of Substituents and Solvent Effects on Reaction Selectivity and Rate

The rate and mechanism of reactions involving this compound are highly sensitive to both electronic effects from substituents and the nature of the solvent.

Substituent Effects: The 4-nitro substituent on the benzoate (B1203000) ring is critical. Its strong electron-withdrawing nature (-I, -M effects) significantly stabilizes the negative charge on the carboxylate leaving group, making the N-O bond more prone to heterolysis. This effect can be quantified using a Hammett plot, which correlates reaction rates with substituent constants (σ). For the solvolysis reaction, a large positive ρ (rho) value would be expected, indicating that the reaction is highly favored by electron-withdrawing groups that stabilize the forming negative charge on the leaving group.

The following interactive table shows the expected trend in relative solvolysis rates by varying the para-substituent on the benzoate ring.

Para-Substituent (X) on BenzoateHammett Constant (σ_p)Expected Relative Rate (k_X / k_H)
-OCH₃ (Methoxy)-0.270.05
-CH₃ (Methyl)-0.170.2
-H (Hydrogen)0.001
-Cl (Chloro)+0.2315
-CN (Cyano)+0.66800
-NO₂ (Nitro)+0.783000

Solvent Effects: The choice of solvent has a profound impact on the solvolysis pathway. The heterolysis of the N-O bond results in the formation of an ion pair (nitrenium and carboxylate). Polar, protic solvents (e.g., water, methanol, trifluoroethanol) are particularly effective at accelerating this process because they can stabilize the charged transition state and the resulting ionic intermediates through hydrogen bonding and high dielectric constants. researchgate.net In contrast, nonpolar, aprotic solvents (e.g., hexane, benzene) would significantly disfavor ion formation, slowing the solvolysis rate dramatically.

The interactive table below demonstrates the expected influence of solvent polarity on the relative rate of solvolysis.

SolventDielectric Constant (ε)Expected Relative Rate of Solvolysis
Hexane1.9~0
Tetrahydrofuran (THF)7.51
Acetone2150
Ethanol (B145695)25500
Methanol332000
Water80>10000

Design and Synthesis of Structurally Diversified Piperidin 1 Yl 4 Nitrobenzoate Derivatives

Structural Modifications of the Piperidine (B6355638) Moiety

The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.govenamine.net Its conformational flexibility and the ability to introduce substituents at various positions make it an attractive target for structural diversification.

Introduction of Alkyl, Aryl, and Heteroaryl Substituents on the Piperidine Ring

The introduction of substituents onto the piperidine ring can significantly alter the steric and electronic properties of the parent molecule. The synthesis of these derivatives often involves the use of appropriately substituted piperidine precursors. For instance, the reaction of substituted piperidines with 4-nitrobenzoyl chloride can yield a library of derivatives.

Substituent (R) on Piperidine RingGeneral Synthetic ApproachPotential Impact on Properties
Alkyl (e.g., Methyl, Isopropyl)Reaction of corresponding alkyl-substituted piperidine with 4-nitrobenzoyl chloride.Increases lipophilicity; can introduce steric hindrance.
Aryl (e.g., Phenyl)Coupling reactions or starting from aryl-substituted piperidines.Enhances aromatic interactions; can influence metabolic stability.
Heteroaryl (e.g., Pyridyl)Synthesis of heteroaryl-substituted piperidines followed by esterification.Introduces potential hydrogen bond acceptors/donors; alters electronic properties.

Exploration of Spiropiperidine and Condensed Piperidine Systems

To explore more complex and conformationally constrained architectures, spiropiperidine and condensed piperidine systems are of significant interest. These scaffolds can enhance the three-dimensionality of the molecule, which can be advantageous for binding to biological targets. bepls.comrsc.org The synthesis of spiropiperidines can be approached by forming the spiro-ring on a pre-existing piperidine or by constructing the piperidine ring on a pre-formed carbocyclic or heterocyclic system. rsc.org

The integration of a spiropiperidine moiety in place of a simple substituted piperidine can lead to novel derivatives with unique spatial arrangements of functional groups. nih.gov These rigid structures can help in defining the optimal geometry for biological activity.

Integration of Related Nitrogen Heterocycles (e.g., Pyrrolidine, Piperazine (B1678402), Thiomorpholine)

The replacement of the piperidine ring with other nitrogen-containing heterocycles such as pyrrolidine, piperazine, or thiomorpholine (B91149) provides a means to investigate the impact of ring size, the presence of additional heteroatoms, and conformational preferences. researchgate.net These bioisosteric replacements can lead to compounds with altered pharmacokinetic profiles. For example, piperazine derivatives are common in drug development and can introduce an additional site for substitution. nih.govmdpi.com

The synthesis of these analogs would involve the reaction of the respective heterocycle (pyrrolidine, piperazine, or thiomorpholine) with 4-nitrobenzoyl chloride or a related activated derivative of 4-nitrobenzoic acid.

HeterocycleKey Structural Difference from PiperidinePotential Influence on Molecular Properties
PyrrolidineFive-membered ringDifferent ring pucker and conformational flexibility.
PiperazineSix-membered ring with a second nitrogen atomAlters basicity and provides an additional point for derivatization.
ThiomorpholineSix-membered ring with a sulfur atomIntroduces a sulfur atom, affecting polarity and potential for metabolic oxidation.

Derivatization of the 4-Nitrobenzoate (B1230335) Component

Modifications to the 4-nitrobenzoate portion of the molecule allow for the fine-tuning of its electronic properties and potential interactions with biological targets.

Positional Isomers of the Nitro Group and its Impact on Electronic Properties

The position of the nitro group on the benzoate (B1203000) ring significantly influences the electronic character of the ester. The nitro group is a strong electron-withdrawing group. brainly.com Moving the nitro group from the para (4-position) to the meta (3-position) or ortho (2-position) would alter the resonance and inductive effects on the ester carbonyl.

The synthesis of these positional isomers involves the use of the corresponding nitrobenzoic acid (i.e., 2-nitrobenzoic acid or 3-nitrobenzoic acid) in the esterification reaction with piperidine. The electronic impact of the nitro group's position can be rationalized by examining the stability of the resonance structures of the corresponding benzoate. For instance, nitration of methyl benzoate predominantly yields the meta-product due to the directing effect of the ester group. cram.com

Substituent Effects on the Phenyl Ring (e.g., Halogenation, Methoxy Groups)

The introduction of other substituents on the phenyl ring of the benzoate moiety can further modulate the electronic and steric properties of the molecule. Substituents can be either electron-donating or electron-withdrawing, which will affect the reactivity of the aromatic ring. libretexts.org

Halogens (e.g., -Cl, -F) are electron-withdrawing through induction but can have a weak electron-donating resonance effect. Methoxy groups (-OCH₃) are electron-donating through resonance. The synthesis of these derivatives would start from the appropriately substituted benzoic acid. The Hammett relationship can be used to quantify the electronic effect of these substituents on the hydrolysis rates of the resulting esters, providing insight into their electronic character. researchgate.netresearchgate.net

Substituent on Phenyl RingPositionElectronic EffectSynthetic Precursor
-Clortho, meta, or paraElectron-withdrawing (inductive)Chlorobenzoic acid
-Fortho, meta, or paraElectron-withdrawing (inductive)Fluorobenzoic acid
-OCH₃ortho, meta, or paraElectron-donating (resonance)Methoxybenzoic acid

Ester Linkage Variations (e.g., Amide, Carboxamide Derivatives)

Modifying the ester linkage of piperidin-1-yl 4-nitrobenzoate to an amide or carboxamide bond is a key strategy to alter the molecule's chemical properties, such as stability and hydrogen bonding capability. The synthesis of these analogues typically involves reacting a piperidine-containing precursor with an activated carboxylic acid or its derivative.

One common approach is the synthesis of (4-Nitrophenyl)(piperidin-1-yl)methanone. This can be achieved by the reaction of 4-nitrobenzoyl chloride with piperidine. The reaction is a standard nucleophilic acyl substitution where the nitrogen atom of the piperidine ring attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide bond and elimination of hydrochloric acid. This reaction is often carried out in the presence of a base to neutralize the HCl byproduct. A yield of 83% has been reported for this synthesis.

Similarly, piperidine-4-carboxamide derivatives can be synthesized. These syntheses often start from piperidine-4-carboxylic acid or its esters. The process involves amino-de-alkoxylation or amino-de-chlorination reactions to form the final amide product. The structure of these analogues is confirmed using techniques such as Infrared (IR) spectroscopy and Proton Nuclear Magnetic Resonance (¹H NMR). For instance, the synthesis of 1-(4-Nitro-benzenesulfonyl)piperidine-4-carboxylic acid amide has been documented, with characterization confirming the desired structure. jocpr.com

Compound NameStarting MaterialsKey Reaction TypeReported Yield
(4-Nitrophenyl)(piperidin-1-yl)methanone4-Nitrobenzoyl chloride, PiperidineNucleophilic Acyl Substitution83%
1-(1-Methoxy-propoxy)-piperidine-4-Carboxylic acid amidePiperidine-4-carboxamide derivativeAmino-de-alkoxylation49%
1-(4-Nitro-benzene sulfonyl)piperidine-4-Carboxylic acid amidePiperidine-4-carboxamide derivativeAmino-de-chlorination52%

Hybrid Molecular System Design and Synthesis

Molecular hybridization involves combining two or more pharmacophoric units to create a new single molecule with potentially enhanced or synergistic activities. The piperidine scaffold is a common component in such designs due to its prevalence in bioactive compounds.

Piperidine-Benzodioxole Conjugates

The synthesis of piperidine-benzodioxole hybrids often leverages the structural backbone of naturally occurring compounds like piperine. nih.gov A novel series of ester and carbamate (B1207046) derivatives linking piperidine and benzodioxole moieties has been synthesized and evaluated. dtic.mil The synthetic strategies involve creating linkages between the piperidine nitrogen and a functionalized benzodioxole ring. For example, 1-(1,3-benzodioxol-5-ylmethyl)piperazin-1-ium 4-nitrobenzoate monohydrate has been synthesized by dissolving 1-piperonylpiperazine (B118981) and p-nitrobenzoic acid in hot N,N-dimethylformamide (DMF) and allowing the solution to cool slowly for crystallization. nih.gov

Another approach involves multi-step reactions starting from (6-bromobenzo[d] researchgate.netnih.govdioxol-5-yl)methanol. This starting material can be converted to an azide (B81097) derivative, which then undergoes a Huisgen 1,3-dipolar cycloaddition (click reaction). The resulting triazole-linked benzodioxole can be further functionalized, for example, via a Suzuki-Miyaura coupling reaction to attach various substituents, including those containing a piperidine ring. nih.gov

Piperidine-Thiadiazole Hybrid Compounds

The conjugation of piperidine and 1,3,4-thiadiazole (B1197879) rings has led to the development of novel chemical entities. A series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs has been designed and synthesized. researchgate.net The synthetic approach for these compounds involves constructing the 1,3,4-thiadiazole ring from a piperidine-containing precursor. Typically, a piperidine derivative bearing a thiosemicarbazide (B42300) or a related functional group undergoes cyclization with an appropriate reagent, such as an acid chloride or orthoester, to form the thiadiazole ring. nih.gov

Alternatively, a pre-formed 2-halo-1,3,4-thiadiazole can be reacted with a piperidine derivative via nucleophilic aromatic substitution to form the desired conjugate. The specific synthetic route is chosen based on the availability of starting materials and the desired substitution pattern on both the piperidine and thiadiazole rings. researchgate.net

Hybrid SystemSynthetic StrategyKey Intermediates/Reagents
Piperidine-ThiadiazoleCyclization of piperidine-thiosemicarbazideAcid chlorides, Orthoesters
Piperidine-ThiadiazoleNucleophilic Aromatic Substitution2-Halo-1,3,4-thiadiazole, Piperidine derivative

Piperidine-Benzimidazole Systems

Hybrid molecules incorporating both piperidine and benzimidazole (B57391) rings are of significant interest. A common synthetic route involves the condensation of o-phenylenediamine (B120857) with a piperidine-containing carboxylic acid or aldehyde. For example, 2-(piperidin-4-yl)-1H-benzo[d]imidazole can be synthesized and subsequently reacted with a suitable aromatic partner, such as 2-chloro-6-phenyl/methyl-4-(trifluoromethyl)pyridine, in a solvent like DMF at elevated temperatures to yield the final hybrid molecule. tandfonline.com

Another powerful method is the Copper-catalyzed Alkyne-Azide Cycloaddition (CuAAC), which is used to link piperidine and benzimidazole moieties via a 1,2,3-triazole bridge. researchgate.net This approach involves functionalizing one scaffold (e.g., piperidine) with an azide group and the other (e.g., benzimidazole) with a terminal alkyne. The subsequent click reaction provides a robust and efficient way to create complex hybrid systems. researchgate.net The synthesis of 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives has also been explored, often involving multi-step sequences including nucleophilic substitution and cyclization reactions. nih.gov

Piperidine-Sulfamoyl Benzamidothiazole Analogues

The synthesis of these complex hybrid structures requires a multi-step approach, combining methodologies for creating each component. A plausible synthetic pathway can be designed based on established reactions.

Synthesis of the Piperidine-Benzothiazole Moiety : This can be achieved by reacting a suitable starting material, such as ethyl 2-aminobenzo[d]thiazole-6-carboxylate, with piperidine. This reaction can be catalyzed by copper(II) bromide.

Synthesis of the Sulfamoyl Benzoyl Moiety : A key intermediate, 4-(chlorosulfonyl)benzoic acid, can be reacted with an amine in an aqueous medium to form the sulfonamide (sulfamoyl) group. nih.gov The resulting 4-sulfamoylbenzoic acid can then be activated, for example, by converting it to an acyl chloride using thionyl chloride.

Coupling Reaction : The final step involves coupling the two fragments. The amino group of the piperidine-benzothiazole moiety can react with the activated 4-sulfamoylbenzoyl chloride to form the final amide linkage, yielding the target piperidine-sulfamoyl benzamidothiazole analogue. Amide bond formation can also be facilitated by coupling agents like 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI). researchgate.net

This modular approach allows for the synthesis of a library of analogues by varying the substitution on each of the core components.

Piperidine-Pyrazolo[1,5-a]pyrimidine Conjugates

The synthesis of piperidine-pyrazolo[1,5-a]pyrimidine conjugates involves building the fused heterocyclic pyrazolopyrimidine ring system and subsequently attaching the piperidine moiety. A common method for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) core is the condensation reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.

Chemical Applications of Piperidin 1 Yl 4 Nitrobenzoate in Materials Science Research

Development of Advanced Organic Nonlinear Optical Materials

Organic materials with high second-order NLO efficiency are of great interest for applications in optical data storage, signal processing, and telecommunications. Piperidin-1-yl 4-nitrobenzoate (B1230335) is a promising candidate in this field due to its molecular charge-transfer characteristics. The interaction between the electron-donating piperidine (B6355638) moiety and the electron-withdrawing nitro group leads to a large molecular hyperpolarizability, a key factor for second-order NLO effects.

Research into compounds with similar structures, such as Piperidin-1-ium 2-chloro-4-nitrobenzoate (P2CNB), has provided valuable insights. researchgate.net P2CNB has been successfully synthesized and grown as single crystals, exhibiting significant second-order NLO properties. researchgate.net The presence of the piperidinium (B107235) cation and the substituted nitrobenzoate anion in P2CNB facilitates the formation of a non-centrosymmetric crystal structure, which is a prerequisite for observing second-order NLO phenomena like second-harmonic generation (SHG). researchgate.net

Table 1: Comparison of Related Nonlinear Optical Crystals

CompoundCrystal SystemSpace GroupKey Feature for NLO
Piperidin-1-ium 2-chloro-4-nitrobenzoate (P2CNB) researchgate.netOrthorhombicFdd2Non-centrosymmetric space group
4-methylpyridinium 4-nitrobenzoate researchgate.netMonoclinicP2₁Non-centrosymmetric space group
Pyridin-4-ylmethyl 4-nitrobenzoate researchgate.netMonoclinicP2₁/nCentrosymmetric (no second-order NLO)

Crystal Growth Optimization for Enhanced NLO Properties

The quality of the crystalline material is paramount for its NLO applications. The slow cooling solution growth technique has been effectively employed for growing single crystals of related organic salts like P2CNB. researchgate.net This method allows for the formation of large, high-quality crystals with minimal defects. The choice of solvent is crucial in this process, as it influences the solubility of the compound and the morphology of the resulting crystals. For P2CNB, a suitable solvent system allowed for the growth of crystals with good optical transparency. researchgate.net

For piperidin-1-yl 4-nitrobenzoate, similar crystal growth strategies are expected to be effective. The optimization of growth parameters such as solvent composition, cooling rate, and temperature gradient will be essential to obtain large single crystals with a non-centrosymmetric arrangement, thereby maximizing their SHG efficiency. Single-crystal X-ray diffraction is a critical characterization technique to confirm the crystal structure and space group, ensuring the material is suitable for second-order NLO applications. researchgate.net

Research into Optical Limiting Materials

Optical limiting materials are designed to protect sensitive optical components and human eyes from high-intensity laser radiation. The mechanism of optical limiting in organic molecules often involves nonlinear absorption processes such as two-photon absorption (TPA) and reverse saturable absorption (RSA). Materials with large NLO responses are often good candidates for optical limiting.

While direct research on the optical limiting properties of this compound is limited, the characteristics of related molecules suggest its potential in this area. The charge-transfer nature of the molecule, which gives rise to its NLO properties, can also lead to strong nonlinear absorption at high incident light intensities. Further research using techniques like the Z-scan method would be necessary to quantify the nonlinear absorption coefficient and determine the optical limiting threshold of this compound.

Polymer Chemistry and Polymer Design

The incorporation of chromophores with strong NLO properties into polymer matrices is a promising approach for fabricating robust and processable optoelectronic devices. The piperidone and nitrobenzoate moieties present in this compound are valuable building blocks for the design of novel polymers with tailored optical properties.

Incorporation of Piperidone and Nitrobenzoate Moieties in Polymer Backbones

The synthesis of polymers containing piperidone units in the main chain has been reported, demonstrating the feasibility of incorporating this heterocyclic moiety into polymeric structures. These polymers can exhibit interesting thermal and mechanical properties. Similarly, nitrobenzoate groups can be attached as side chains or integrated into the main chain of polymers to impart NLO activity.

By designing appropriate monomers derived from this compound, it is possible to synthesize polymers where the NLO-active units are covalently linked. This approach offers advantages over guest-host systems, where the chromophore is simply dispersed in a polymer matrix, as it prevents phase separation and allows for a higher concentration of the active species.

Synthesis of Novel Linear and Hyperbranched Polymeric Structures

Both linear and hyperbranched polymers containing piperidone and nitrobenzoate functionalities can be envisioned. Linear polymers could be synthesized through step-growth polymerization of bifunctional monomers. For instance, a diol or diamine derivative of this compound could be condensed with a suitable comonomer to yield a polyester (B1180765) or polyamide with NLO-active side chains.

Hyperbranched polymers, with their unique three-dimensional globular structures and a high density of functional groups, offer potential advantages for NLO applications. The synthesis of hyperbranched polyesters or polyamides containing the this compound moiety could lead to materials with enhanced solubility and potentially higher macroscopic NLO responses due to the high concentration of chromophores.

Materials for Emerging Optoelectronic Device Research

The anticipated strong second-order NLO properties of this compound make it a compelling material for research in emerging optoelectronic devices. Organic NLO materials are being explored for a variety of applications, including:

Electro-optic modulators: These devices are crucial for high-speed optical communication systems. Materials with large electro-optic coefficients, which are related to their second-order NLO susceptibility, are required for efficient modulation of light.

Frequency converters: The ability of NLO materials to generate light at new frequencies through processes like SHG is vital for laser technology. For example, generating green light from an infrared laser source.

All-optical switching: Materials with a high third-order NLO susceptibility can be used for all-optical switching, where one light beam controls another. While this compound is primarily a second-order NLO material, its third-order properties could also be significant.

The development of thin films and poled polymer systems containing this compound will be a key step towards its integration into practical optoelectronic devices. The combination of its expected NLO activity and the potential for incorporation into processable polymer matrices makes it a promising candidate for future advancements in materials science and optoelectronics.

Catalyst Research and Development (e.g., utilizing related nitro compounds as synthons)

In the field of materials science, the development of novel catalysts with high efficiency and selectivity is a paramount objective. While this compound itself is not typically employed directly as a catalyst, its constituent chemical motifs, particularly the 4-nitrobenzoate group, are of significant interest in catalyst research and development. Nitroaromatic compounds, such as 4-nitrobenzoic acid and its esters, serve as crucial synthons—building blocks used to create more complex molecules—for the synthesis of catalytically active materials and their precursors.

The primary application of these nitro compounds in catalysis research is centered on the catalytic reduction of the nitro group (-NO2) to an amino group (-NH2). This transformation is a cornerstone of industrial chemistry, as aromatic amines are vital intermediates for producing a wide array of products, including pharmaceuticals, dyes, and polymers. The development of advanced catalytic systems for this reduction is an active area of research, aiming for improved reaction rates, milder conditions, and enhanced selectivity.

The catalytic hydrogenation of 4-nitrobenzoic acid to 4-aminobenzoic acid serves as a model reaction to evaluate the performance of new catalysts. The key challenge lies in selectively reducing the nitro group while preserving the carboxylic acid functionality, a feat that requires highly chemoselective catalysts.

Several classes of catalysts have been investigated for the reduction of nitroaromatic compounds, with significant findings detailed in the research literature. These include:

Noble Metal Catalysts: Platinum, palladium, and rhodium-based catalysts are highly effective for the hydrogenation of nitroarenes. For instance, rhodium(I) complexes have been shown to catalyze the selective reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid under carbon monoxide atmosphere. researchgate.net

Non-Noble Metal Catalysts: To reduce costs and improve sustainability, researchers are exploring catalysts based on more abundant metals like iron and rhenium. thieme-connect.deresearchgate.net For example, iron oxides supported on nitrogen-doped graphene have been developed as efficient catalysts for the hydrogenation of various nitro compounds. thieme-connect.de

Bimetallic Nanoparticles and Metal-Organic Frameworks (MOFs): These advanced materials are being investigated for their improved stability and selectivity in the reduction of nitroaromatic compounds. nih.gov Their tunable structures and high surface areas offer significant advantages in catalytic applications. nih.gov

The research in this area not only focuses on the synthesis of amines but also on the controlled reduction to other valuable intermediates. For instance, the partial reduction of aromatic nitro compounds can yield phenylhydroxylamines, which are important chemical intermediates. mdpi.comresearchgate.net Designing catalytic systems that can selectively halt the reduction at the hydroxylamine (B1172632) stage is a significant scientific challenge. mdpi.com

The following interactive table summarizes key research findings on the catalytic reduction of nitroaromatic compounds, highlighting the diversity of catalysts and reaction conditions being explored.

Catalyst SystemNitro Compound SubstrateProductKey Research FindingReference
cis-Rh(CO)2(amine)24-Nitrobenzoic acid4-Aminobenzoic acidDemonstrated high chemoselectivity for the nitro group over the carboxylic group. The nature of the amine ligand influences catalytic activity. researchgate.net
Fe2O3 on Nitrogen-doped GrapheneVarious nitro compoundsCorresponding anilinesShowed high selectivity for the reduction of nitro groups in the presence of other reducible functional groups like double bonds and esters. thieme-connect.de
Rhenium sub-nanostructuresNitrobenzene, 4-NitrophenolCorresponding anilinesEnhanced catalytic hydrogenation of nitroaromatic compounds under mild conditions. researchgate.net
Supported Palladium CatalystsNitro compoundsPhenylhydroxylaminesTemperature was identified as a key factor in controlling the selectivity towards the formation of phenylhydroxylamine. mdpi.com

The utilization of nitro compounds as synthons is a critical strategy in the development of new catalytic materials. The insights gained from studying the reduction of molecules like 4-nitrobenzoic acid contribute to the broader understanding of catalyst design, reaction mechanisms, and the synthesis of valuable chemical intermediates.

Conclusion and Future Research Trajectories for Piperidin 1 Yl 4 Nitrobenzoate Chemistry

Summary of Key Academic Contributions and Breakthroughs

While dedicated research on piperidin-1-yl 4-nitrobenzoate (B1230335) is not extensively documented in mainstream chemical literature, its academic significance can be inferred from the wealth of research on related structures. The synthesis of analogous compounds, such as 1-(4-nitrobenzoyl)piperidine (B1330132), is commonly achieved through the condensation reaction of piperidine (B6355638) with 4-nitrobenzoyl chloride. This well-established Schotten-Baumann reaction, typically conducted in the presence of a base to neutralize the hydrogen chloride byproduct, provides a reliable synthetic route. The high reactivity of the acyl chloride facilitates the efficient acylation of the secondary amine.

Breakthroughs in the broader field of piperidine chemistry have highlighted the versatility of the piperidine scaffold in medicinal chemistry, owing to its favorable pharmacokinetic properties and its ability to serve as a versatile building block in drug design. researchgate.netijnrd.org Similarly, 4-nitrobenzoate esters have been instrumental as precursors in the synthesis of local anesthetics and as reference materials for analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). guidechem.com The academic contributions to these parent compound classes lay a crucial foundation for understanding the potential properties and applications of piperidin-1-yl 4-nitrobenzoate.

Identification of Persistent Research Challenges and Unresolved Questions

The primary research challenge concerning this compound is the current lack of specific investigation into its synthesis, characterization, and application. Key unresolved questions that present opportunities for future research include:

Optimal Synthetic Pathways: While acylation of piperidin-1-ol (B147077) with 4-nitrobenzoyl chloride is a logical synthetic route, the optimization of reaction conditions to maximize yield and purity remains to be determined. Alternative "green" catalysts and methodologies, such as those explored for ethyl 4-nitrobenzoate synthesis, could be investigated to minimize environmental impact. guidechem.com

Physicochemical Properties: A thorough characterization of its physical and chemical properties, including solubility, stability, and spectroscopic data, is currently absent from the scientific record.

Reactivity and Mechanistic Studies: The reactivity of the N-O bond in the N-acyloxypiperidine moiety is of particular interest. Understanding its susceptibility to cleavage and the mechanisms of its reactions is crucial for predicting its behavior in various chemical and biological environments. Studies on related N-acyloxy-N-alkoxyamides indicate that the nature of the substituents can significantly influence reactivity. dntb.gov.ua

Biological Activity Profile: The potential biological activities of this compound are entirely unexplored. Given the diverse pharmacological profiles of other piperidine derivatives, investigating its bioactivity is a significant area of opportunity. wisdomlib.orgencyclopedia.pub

A summary of these research gaps is presented in the table below.

Research AreaUnresolved Questions
Synthesis What are the most efficient and environmentally benign methods for the synthesis of this compound?
Characterization What are the detailed spectroscopic (NMR, IR, MS) and physical (melting point, solubility) properties of the compound?
Reactivity What is the stability of the N-O bond? What are the mechanisms of its key reactions (e.g., hydrolysis, reduction)?
Biological Activity Does the compound exhibit any significant pharmacological activity (e.g., antimicrobial, anticancer, CNS activity)?

Proposed Avenues for Future Experimental and Theoretical Investigations

To address the aforementioned challenges, a multi-pronged research approach is proposed, integrating both experimental and computational methods.

Experimental Investigations:

Synthesis and Characterization: A systematic study of the synthesis of this compound should be undertaken, exploring various solvents, bases, and temperature conditions. The resulting compound should be fully characterized using modern analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, mass spectrometry, and single-crystal X-ray diffraction.

Reactivity Studies: The chemical stability of the compound under different pH and temperature conditions should be evaluated. Kinetic studies of its hydrolysis and its reactions with various nucleophiles and reducing agents would provide valuable mechanistic insights. The reduction of the nitro group to an amino group, a common transformation for nitroaromatic compounds, could lead to novel derivatives with different properties. nih.gov

Biological Screening: The compound should be screened for a wide range of biological activities. Given the prevalence of the piperidine motif in pharmaceuticals, initial screens could focus on anticancer, antimicrobial, and central nervous system (CNS) activities. ijnrd.org

Theoretical Investigations:

Quantum Chemical Calculations: Density Functional Theory (DFT) studies can be employed to predict the molecular geometry, electronic structure, and spectroscopic properties of this compound. rsc.org Such calculations can also provide insights into the reactivity of the molecule, for instance, by mapping the electrostatic potential to identify sites susceptible to nucleophilic or electrophilic attack.

Molecular Docking and Dynamics: If experimental screening reveals any promising biological activity, computational methods like molecular docking and molecular dynamics simulations can be used to predict its binding mode with biological targets. nih.govnih.gov This can help in understanding the mechanism of action and guide the design of more potent analogs.

QSAR Modeling: Should a series of related derivatives be synthesized, Quantitative Structure-Activity Relationship (QSAR) studies could be performed to correlate structural features with biological activity, aiding in the rational design of new compounds. nih.gov

A proposed workflow for future research is outlined below.

StepResearch FocusMethods
1 Synthesis and Characterization Experimental: Acylation, purification, NMR, IR, MS, X-ray crystallography
2 Physicochemical and Reactivity Profiling Experimental: Stability studies, kinetic analysis. Theoretical: DFT calculations.
3 Biological Evaluation Experimental: In vitro screening for anticancer, antimicrobial, CNS activities.
4 Mechanistic and Structural Biology Studies Theoretical: Molecular docking, molecular dynamics. Experimental: Enzyme inhibition assays (if active).
5 Lead Optimization Theoretical: QSAR modeling. Experimental: Synthesis of derivatives.

Broader Implications for Fundamental and Applied Chemical Sciences

The systematic study of this compound and its derivatives holds the potential for significant contributions to both fundamental and applied chemistry.

Fundamental Chemistry: A detailed investigation of the reactivity of the N-acyloxypiperidine linkage can contribute to a deeper understanding of reaction mechanisms involving N-O bonds. This could have implications for the design of new protecting groups or reactive intermediates in organic synthesis.

Medicinal Chemistry: The piperidine moiety is a privileged scaffold in drug discovery, and the introduction of a 4-nitrobenzoate group could lead to novel pharmacological profiles. researchgate.netthieme-connect.com The nitroaromatic group itself can act as a bioreductive trigger in hypoxic environments, such as those found in solid tumors, suggesting potential applications in the development of hypoxia-activated prodrugs. mdpi.com

Materials Science: Nitroaromatic compounds have been investigated for their applications in polymer chemistry and as components of energetic materials. nih.govnbinno.com The incorporation of the this compound structure into polymer backbones could potentially enhance thermal stability or introduce other desirable properties.

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